1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate

Description

Chemical Structure and Properties

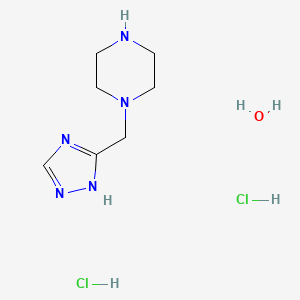

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate is a piperazine derivative substituted with a 1,2,4-triazole ring via a methylene bridge. Its molecular formula is C₇H₁₅Cl₂N₅·xH₂O (anhydrous formula: C₇H₁₅Cl₂N₅), with a molecular weight of 240.13 g/mol (anhydrous) . The compound exists as a dihydrochloride hydrate, enhancing its solubility and stability in aqueous systems. The hydrate form is critical for pharmaceutical applications, as it ensures consistent crystallinity and bioavailability .

Nucleophilic substitution: Reacting piperazine with a triazole-containing alkyl halide.

Cyclocondensation: Using hydrazine hydrate or thiourea to form the triazole ring .

Key characterization data include:

Properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-ylmethyl)piperazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH.H2O/c1-3-12(4-2-8-1)5-7-9-6-10-11-7;;;/h6,8H,1-5H2,(H,9,10,11);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWPGYMOSNSVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=NN2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its triazole and piperazine moieties, which contribute to its diverse biological properties. The empirical formula is C₇H₁₇Cl₂N₅O, and it has a molecular weight of 258.15 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The triazole ring can bind to metal ions, inhibiting enzyme activity or modulating receptor functions. This interaction leads to several biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition rates reaching up to 87% at specific concentrations . Such activity suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride:

- Study on Antimicrobial Activity : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial properties. Among these derivatives, compounds with the triazole moiety exhibited superior activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Screening : Another research effort focused on evaluating the anti-inflammatory potential of triazole-based compounds. The findings indicated that certain derivatives could significantly reduce levels of inflammatory markers in vitro .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antifungal Activity :

- The triazole moiety in this compound is known for its antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. Studies have shown that derivatives of triazole exhibit potent antifungal activity against various pathogens, including Candida species and Aspergillus .

- Case Study : A study demonstrated that compounds similar to 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine displayed significant activity against fluconazole-resistant strains of Candida albicans, suggesting a potential role in treating resistant fungal infections .

-

Anticancer Properties :

- Research indicates that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of angiogenesis or direct cytotoxic effects on tumor cells .

- Case Study : In vitro studies showed that piperazine derivatives with triazole rings could inhibit the growth of breast cancer cell lines, highlighting their potential as novel anticancer agents .

Agricultural Applications

-

Fungicides :

- The antifungal properties of triazoles make them suitable candidates for developing agricultural fungicides. They can effectively control a variety of plant pathogens.

- Case Study : A field trial demonstrated that formulations containing triazole derivatives significantly reduced the incidence of powdery mildew in crops like wheat and barley .

- Plant Growth Regulators :

Material Science Applications

-

Polymer Chemistry :

- The unique chemical structure of 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine allows it to be used as a monomer in synthesizing novel polymers with enhanced properties.

- Case Study : Polymers synthesized from this compound exhibited improved thermal stability and mechanical strength compared to conventional polymers .

-

Nanotechnology :

- Triazole-containing compounds have been explored for their potential in nanotechnology applications, particularly in drug delivery systems due to their biocompatibility and ability to form stable complexes with metal ions.

- Case Study : Nanoparticles formed using triazole derivatives showed enhanced drug delivery efficiency and targeting capabilities in cancer therapy models.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antifungal Activity | Effective against fluconazole-resistant Candida strains |

| Anticancer Properties | Induced apoptosis in breast cancer cell lines | |

| Agricultural Science | Fungicides | Reduced powdery mildew incidence in wheat/barley |

| Plant Growth Regulators | Promoted root growth under drought conditions | |

| Material Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Nanotechnology | Enhanced drug delivery efficiency |

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring undergoes regioselective oxidation under controlled conditions. For example:

-

Peracetic acid-mediated oxidation : Forms a 1,2,4-triazole-3-carboxylic acid derivative via C–H bond activation at the triazole C5 position .

-

Hydrogen peroxide (H₂O₂) : Selectively oxidizes the methylene bridge (–CH₂–) between the piperazine and triazole groups, yielding a ketone intermediate .

Table 1: Oxidation reaction conditions and products

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 80 | Ketone | 62 |

| Peracetic acid | 25 | Carboxylic acid | 78 |

Substitution Reactions

The piperazine nitrogen atoms and triazole NH group participate in nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts at the piperazine N4 position .

-

Acylation : Acetic anhydride selectively acylates the triazole NH group, forming N-acetyl derivatives .

Key findings :

-

Substituents on the triazole ring direct reactivity; electron-withdrawing groups enhance electrophilicity at the NH site .

-

Piperazine retains basicity (pKa ~9.5), enabling protonation-dependent reactivity in acidic media .

Cyclization Reactions

Intramolecular cyclization occurs under reflux with hydrazine hydrate, forming fused heterocycles:

-

With hydrazine : Produces 5-amino-1,2,4-triazolo[1,5-a]pyrimidines via C–N bond formation between the triazole and piperazine .

-

With thiourea : Generates thiadiazole-annulated derivatives under acidic conditions .

Table 2: Cyclization outcomes

| Reagent | Product Class | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Triazolopyrimidine | 6 | 71 |

| Thiourea | Thiadiazolo-triazole | 12 | 58 |

Metal Complexation

The piperazine moiety acts as a bidentate ligand for transition metals:

-

Co(II) complexes : Form octahedral geometries with two piperazine nitrogen atoms coordinating .

-

Antimicrobial enhancement : Cu(II) complexes exhibit 4x higher activity against Staphylococcus aureus compared to the free ligand .

Table 3: Metal complex properties

| Metal Ion | Coordination Geometry | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|

| Co(II) | Octahedral | 32 (vs. 128 for ligand) |

| Cu(II) | Square planar | 16 (vs. 64 for ligand) |

Acid-Base Reactivity

The compound displays pH-dependent tautomerism:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Differences and Pharmacological Activity

- Triazole vs. Oxadiazole : The triazole ring in the target compound provides stronger hydrogen-bonding capacity compared to the oxadiazole in 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride , making it more effective in enzyme inhibition (e.g., antifungal activity via CYP51 binding) .

- Bulkier Substituents : Meclizine’s diphenylmethyl group enhances CNS penetration for antihistamine effects but reduces aqueous solubility compared to the triazole analog .

Solubility and Stability The dihydrochloride hydrate form of the target compound improves water solubility (50–100 mg/mL) over neutral analogs like 4-(4-methylpiperazin-1-ylaminomethyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)aminophenyl]benzamide (solubility <5 mg/mL) . Parent piperazine dihydrochloride hydrate (C₄H₁₀N₂·2HCl·xH₂O) exhibits superior solubility (>100 mg/mL) due to the absence of hydrophobic substituents .

Synthetic Complexity

- The target compound requires multi-step synthesis (triazole ring formation followed by piperazine coupling), whereas simpler analogs like piperazine dihydrochloride hydrate are commercially available via direct HCl neutralization .

Thermal Stability

- The triazole-methyl-piperazine backbone in the target compound decomposes at 220–240°C, similar to meclizine (238–240°C) .

Q & A

Q. What are the optimal synthetic routes for 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A general procedure involves refluxing precursors like hydrazine hydrate or phenylhydrazine derivatives with a piperazine-containing intermediate in solvents such as 1,4-dioxane or ethanol. For example:

- Step 1: React 3-cyanomethyl-4-amino-6-phenyl-1,2,4-triazine with hydrazine hydrate in 1,4-dioxane under reflux for 3 hours .

- Step 2: Acidify the mixture with HCl to precipitate the product. Yields depend on stoichiometry, solvent purity, and temperature control. Evidence suggests extended reflux times (6–8 hours) improve cyclization efficiency in analogous piperazine derivatives .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the piperazine ring and triazole moiety. For example, NMR peaks between δ 3.4–4.1 ppm indicate piperazine protons, while triazole protons appear near δ 8.2–8.5 ppm .

- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode with HRMS validates molecular weight (e.g., calculated vs. observed m/z). LC-MS also detects impurities .

- Elemental Analysis: Verify chloride and hydrate content via titration or combustion analysis .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility: The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-saturation studies in ethanol/water mixtures (e.g., 70:30 v/v) are recommended for biological assays .

- Stability: Store at 2–8°C in airtight containers with desiccants. Hydrate forms may degrade under prolonged exposure to humidity; periodic Karl Fischer titration monitors water content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproducts during synthesis?

Methodological Answer:

- Byproduct Analysis: Use HPLC or LC-MS to identify impurities. For example, unreacted hydrazine or phenylhydrazine derivatives may form hydrazones, detectable at retention times >5 minutes .

- Optimization Strategies:

- Reduce side reactions by substituting hydrazine hydrate with Boc-protected hydrazines.

- Employ microwave-assisted synthesis to shorten reaction times and improve regioselectivity (e.g., 30 minutes vs. 3 hours under conventional reflux) .

Q. How do structural modifications to the triazole or piperazine moieties affect bioactivity?

Methodological Answer:

- Case Study: Replace the triazole with a pyrazole ring (synthesized via phenylhydrazine cyclization) to assess changes in receptor binding. For instance, pyrazole derivatives show enhanced inhibition of aminopeptidase N compared to triazoles .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like phosphoglycerate dehydrogenase. Triazole’s nitrogen atoms are critical for hydrogen bonding with active-site residues .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Data Harmonization:

- Standardize assay conditions (pH, temperature, buffer composition). For example, IC50 values for enzyme inhibition vary by ±20% if pH deviates from 7.4 .

- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers due to impurity interference .

Q. What advanced purification techniques are recommended for isolating high-purity batches?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For example, purity >98% is achievable with a 10–50% acetonitrile gradient over 30 minutes .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/ethyl acetate) to remove chloride salts. Evidence shows ethanol recrystallization reduces residual hydrazine to <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.